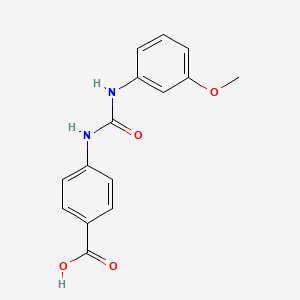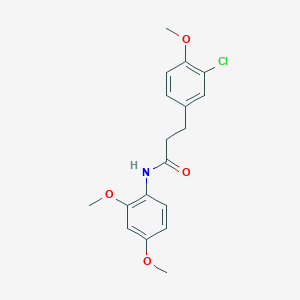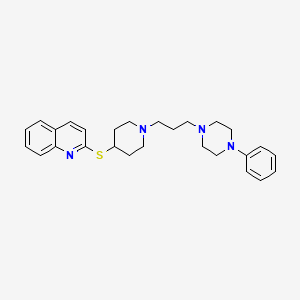
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline is a complex organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound, and a piperazine moiety attached via a propyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the quinoline derivative with 1-(3-chloropropyl)-4-phenylpiperazine under basic conditions.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent, such as 4-piperidinethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular function and physiological responses, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)benzene: Similar structure but with a benzene core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)pyridine: Similar structure but with a pyridine core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)isoquinoline: Similar structure but with an isoquinoline core instead of quinoline.
Uniqueness
The uniqueness of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline lies in its specific quinoline core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds with different core structures.
特性
CAS番号 |
780739-84-6 |
|---|---|
分子式 |
C27H34N4S |
分子量 |
446.7 g/mol |
IUPAC名 |
2-[1-[3-(4-phenylpiperazin-1-yl)propyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C27H34N4S/c1-2-8-24(9-3-1)31-21-19-30(20-22-31)16-6-15-29-17-13-25(14-18-29)32-27-12-11-23-7-4-5-10-26(23)28-27/h1-5,7-12,25H,6,13-22H2 |
InChIキー |
ISEBAGCOGKQJEY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CCCN4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


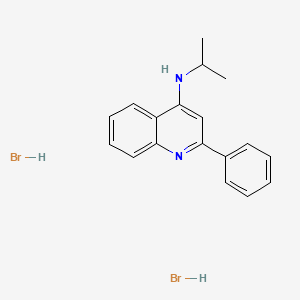
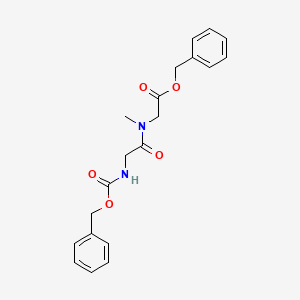
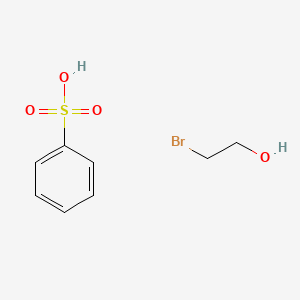
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)
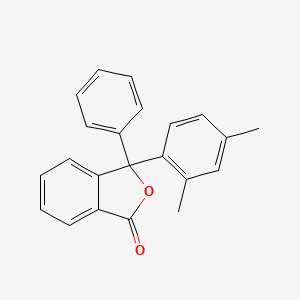

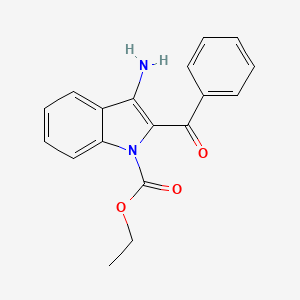
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

